molecular formula C3H5ClO2S B3039127 Prop-1-ene-1-sulfonyl chloride CAS No. 98821-29-5

Prop-1-ene-1-sulfonyl chloride

Cat. No.: B3039127
CAS No.: 98821-29-5
M. Wt: 140.59 g/mol
InChI Key: GZYRNGLILQCDRQ-NSCUHMNNSA-N
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Description

Prop-1-ene-1-sulfonyl chloride is a high-value vinyl sulfonyl chloride reagent with the molecular formula C₃H₅ClO₂S and a molecular weight of 140.59 g/mol . Its molecular structure features a sulfonyl chloride group attached to a propene chain, and the compound is offered as the (E)-stereoisomer (CAS 98821-29-5), which allows for stereoselective synthesis . This makes it a versatile building block for constructing more complex molecules with precision. In organic synthesis, this compound serves as a crucial precursor for introducing the vinyl sulfonyl functional group. Its reactivity enables participation in various transformations, such as nucleophilic substitutions and cycloadditions. Recent research highlights the application of similar vinyl sulfonyl fluorides in the efficient and stereoselective synthesis of α,β-unsaturated γ-amino sulfonyl fluorides, which are valuable in medicinal chemistry, chemical biology, and the development of covalent inhibitors . This underscores the potential of this compound as a starting material for creating novel bioactive compounds and functional materials. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H314 (Causes severe skin burns and eye damage) . To maintain stability and purity, this reagent requires storage in an inert atmosphere, preferably in a freezer under -20°C . The product is provided with a typical purity of 95% and is intended for research applications only; it is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-prop-1-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYRNGLILQCDRQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296174
Record name (1E)-1-Propene-1-sulfonyl chloride
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Molecular Weight

140.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98821-29-5
Record name (1E)-1-Propene-1-sulfonyl chloride
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Record name (1E)-1-Propene-1-sulfonyl chloride
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Record name (1E)-prop-1-ene-1-sulfonyl chloride
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Contextual Background of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides (RSO₂Cl) are a significant class of organic compounds characterized by a sulfonyl group (-SO₂) bonded to a chlorine atom. wikipedia.org They serve as versatile reagents in organic synthesis, primarily as precursors for the introduction of the sulfonyl group into various molecules. magtech.com.cn This functional group is a key component in a wide array of pharmaceuticals and agrochemicals due to its unique electronic and structural properties. d-nb.info

The reactivity of sulfonyl chlorides stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. This reactivity allows for the formation of sulfonamides through reaction with amines and sulfonate esters with alcohols. wikipedia.org Sulfonamides, in particular, are a well-established class of therapeutic agents with diverse biological activities. Furthermore, sulfonyl chlorides can participate in Friedel-Crafts reactions to form sulfones and can be used to generate sulfonyl radicals for various transformations. wikipedia.orgd-nb.info The development of methods for synthesizing sulfonyl chlorides, such as the oxidative chlorination of thiols and the Sandmeyer-type reaction of anilines, has expanded their accessibility and utility in synthetic chemistry. organic-chemistry.org

Nomenclature and Structural Isomerism of Prop 1 Ene 1 Sulfonyl Chloride

The systematic IUPAC name for the compound is prop-1-ene-1-sulfonyl chloride. This name precisely describes its molecular structure: a three-carbon propylene (B89431) chain with a double bond at the first carbon (prop-1-ene) and a sulfonyl chloride group also attached to the first carbon.

A key feature of this compound is the potential for geometric isomerism, specifically E/Z isomerism, due to the presence of the carbon-carbon double bond. The "E" isomer, (1E)-prop-1-ene-1-sulfonyl chloride, has the higher priority groups on opposite sides of the double bond, while the "Z" isomer, (1Z)-prop-1-ene-1-sulfonyl chloride, has them on the same side. sigmaaldrich.combldpharm.com This stereochemical difference can influence the compound's reactivity and the stereochemistry of its reaction products.

It is also important to distinguish this compound from its structural isomers, such as prop-2-ene-1-sulfonyl chloride (also known as allyl sulfonyl chloride). cymitquimica.com In prop-2-ene-1-sulfonyl chloride, the sulfonyl chloride group is attached to the third carbon of the propene chain. cymitquimica.com Another isomer is 2-methylprop-2-ene-1-sulfonyl chloride. cymitquimica.com These structural variations lead to different chemical properties and reactivity patterns.

Property(1E)-prop-1-ene-1-sulfonyl chloride(1Z)-prop-1-ene-1-sulfonyl chlorideProp-2-ene-1-sulfonyl chloride
CAS Number 98821-29-5 sigmaaldrich.com29775-08-4 bldpharm.com14418-84-9 cymitquimica.com
Molecular Formula C₃H₅ClO₂S sigmaaldrich.comC₃H₅ClO₂S bldpharm.comC₃H₅ClO₂S cymitquimica.com
Molecular Weight 140.59 g/mol sigmaaldrich.com140.59 g/mol bldpharm.com140.59 g/mol amerigoscientific.com
Synonym (E)-Prop-1-ene-1-sulfonyl chloride(Z)-Prop-1-ene-1-sulfonyl chlorideAllyl sulfonyl chloride cymitquimica.com
Structure CH₃-CH=CH-SO₂Cl (trans)CH₃-CH=CH-SO₂Cl (cis)CH₂=CH-CH₂-SO₂Cl

Historical Development of Research on Alkenyl Sulfonyl Chlorides

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing this compound and its analogs rely on foundational organic transformations, including oxidation and substitution reactions from readily available sulfur-containing precursors.

One of the most direct methods for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol derivatives. This approach involves the simultaneous oxidation of the sulfur atom and its chlorination. Several reagent systems have been developed to achieve this transformation efficiently.

A common method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid to oxidize thiols smoothly into their corresponding sulfonyl chlorides. organic-chemistry.orgacs.org Research indicates that the reaction proceeds via the in-situ generation of molecular chlorine (Cl₂), which is the primary chlorinating agent. acs.org The process can be catalyzed by water or alcohols. acs.org

Another highly effective approach utilizes a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent. The pairing of H₂O₂ with thionyl chloride (SOCl₂) creates a highly reactive system for the direct conversion of thiols to sulfonyl chlorides in very short reaction times and under mild conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov Similarly, using hydrogen peroxide with zirconium tetrachloride is an efficient method that offers high yields and avoids harsh reagents. organic-chemistry.org Other protocols include the use of a nitrate (B79036) salt combined with chlorotrimethylsilane (B32843) as a mild and effective reagent for the oxidative chlorination of thiols and disulfides. organic-chemistry.org

Reagent SystemKey AdvantagesReference
N-Chlorosuccinimide (NCS) / HClGood yields, smooth reaction. organic-chemistry.orgacs.org
H₂O₂ / SOCl₂Highly reactive, very short reaction times (minutes), excellent yields. organic-chemistry.orgorganic-chemistry.orgnih.gov
H₂O₂ / Zirconium Tetrachloride (ZrCl₄)High purity, mild conditions, avoidance of harsh reagents. organic-chemistry.org
Nitrate Salt / Chlorotrimethylsilane (TMSCl)Mild and efficient, high selectivity, clean reactions. organic-chemistry.org

The synthesis of sulfonyl chlorides can also be achieved from sulfonate or the corresponding sulfinic acid precursors. A widely used laboratory method involves the chlorination of sodium allylsulfonate using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically performed at elevated temperatures. For instance, refluxing sodium allylsulfonate with POCl₃ at 120°C can produce the corresponding sulfonyl chloride. This general transformation is a cornerstone in the synthesis of sulfonyl chlorides from their more stable sulfonate salt counterparts.

The direct conversion of a sulfinic acid to a sulfonyl chloride is a fundamental transformation. This reaction is typically accomplished by treating the sulfinic acid or its corresponding salt (a sulfinate) with a suitable chlorinating agent. Common reagents for this purpose include sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The process involves a nucleophilic attack by the sulfur atom of the sulfinate onto the chlorine atom of the chlorinating agent, leading to the formation of the sulfonyl chloride and a byproduct. This method is straightforward and widely applicable in organic synthesis for accessing sulfonyl chlorides from their sulfinic acid precursors.

Conversion from Sulfinate Precursors

Industrial-Scale Production Techniques

For industrial-scale production, efficiency, cost, and safety are paramount. A reported method for the industrial synthesis of this compound involves the reaction of sulfuryl chloride with allyl alcohol under controlled conditions. This approach is designed to produce high yields and purity of the final product and is often enhanced by a catalyst to improve the reaction rate. However, the large-scale production of related alkenyl sulfonyl chlorides, such as vinyl sulfonyl chloride, can be challenging and expensive, which drives the search for more economical and efficient industrial processes. google.comgoogle.com

Emerging Synthetic Strategies for Alkenyl Sulfonyl Chlorides

Recent research has focused on developing novel synthetic methods for alkenyl sulfonyl chlorides that offer broader substrate scope, milder reaction conditions, and improved functional group tolerance. These emerging strategies often leverage modern catalytic systems.

Newer approaches include photoredox catalysis and transition-metal catalysis. sigmaaldrich.com For instance, methods have been developed for the synthesis of alkenyl sulfonyl fluorides (a related class of compounds) via radical fluorosulfonylation of alkenes using a fluorosulfonyl radical precursor under photoredox conditions. ccspublishing.org.cn These radical-based strategies provide access to complex structures that are difficult to synthesize using traditional cross-coupling methods. ccspublishing.org.cnacs.org

StrategyDescriptionKey FeaturesReference
Photoredox CatalysisUses visible light to generate radical intermediates from precursors like FSO₂Cl.Access to challenging structures, applicable to natural products. ccspublishing.org.cnrsc.org
Transition-Metal CatalysisEmploys metals like Palladium or Nickel to catalyze the formation of the sulfonyl halide group from precursors like boronic acids.Enables synthesis of cyclic alkenyl sulfonyl fluorides. cas.cnresearchgate.net
Radical FluorosulfonylationGenerates a fluorosulfonyl radical that adds across an alkene or alkyne.High stereoselectivity, use of bench-stable reagents. acs.orgresearchgate.net

A significant advancement in synthesis is the concept of late-stage functionalization, where a robust and often unreactive functional group in a complex molecule is converted into a more versatile one. In this context, methods have been developed to convert stable primary sulfonamides back into highly reactive sulfonyl chlorides. acs.orgnih.gov This transformation is particularly valuable in medicinal chemistry for modifying complex drug molecules. nih.gov

This "deconstructive" strategy often employs an activating reagent, such as Pyry-BF₄, which activates the otherwise unreactive NH₂ group of the sulfonamide, facilitating its conversion to a sulfonyl chloride. nih.gov The resulting sulfonyl chloride can then be reacted with a wide range of nucleophiles to create diverse analogs. acs.orgnih.gov This approach tolerates a wide variety of sensitive functional groups, making it a powerful tool for the diversification of complex molecules at a late stage in the synthetic sequence. acs.orgnih.gov

Cascade Processes from Sulfonates or Sulfonic Acids

The synthesis of this compound from sulfonic acid or sulfonate precursors is a direct and efficient approach. While not typically classified as complex cascade reactions involving multiple bond-forming events in a single step, the methodologies represent streamlined processes, often performed as one-pot or sequential reactions that convert the sulfonate or sulfonic acid group into the desired sulfonyl chloride.

A primary and industrially relevant method involves the direct chlorination of a sulfonate salt, most commonly the sodium salt of the corresponding sulfonic acid. This transformation is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this conversion. The reaction involves refluxing the sodium sulfonate salt with an excess of phosphorus oxychloride. The use of a solvent is not always necessary, as the excess POCl₃ can serve as the reaction medium. google.com

The general reaction scheme for the conversion of a sodium sulfonate to a sulfonyl chloride is as follows:

R-SO₃Na + POCl₃ → R-SO₂Cl + NaCl + PO₂Cl

This process is widely applied for the synthesis of various alkenyl sulfonyl chlorides. For instance, the synthesis of the isomeric prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride) is well-documented and proceeds by refluxing sodium allylsulfonate with phosphorus oxychloride at elevated temperatures. Upon completion of the reaction, the excess phosphorus oxychloride is typically removed by distillation, and the product is isolated through quenching with ice-water followed by extraction with a suitable organic solvent like methylene (B1212753) chloride.

Detailed research findings have optimized the conditions for this type of reaction to maximize yield and purity.

Table 1: Optimized Reaction Parameters for Sulfonyl Chloride Synthesis from Sodium Sulfonate

ParameterOptimal ConditionYield Range (%)Reference
Starting Material Sodium Prop-1-ene-1-sulfonate-
Chlorinating Agent Phosphorus oxychloride (POCl₃)- google.com
Reagent Molar Ratio 3:1 (POCl₃ vs. Sulfonate)-
Reaction Temperature 120°C (Reflux)70-85
Extraction Solvent Methylene Chloride (CH₂Cl₂)>90 (recovery)

An alternative, though related, pathway begins with the corresponding sulfonic acid. Sulfonic acids can be converted to sulfonyl chlorides using various chlorinating agents, such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). A general method involves the reaction of an aromatic or aliphatic compound with chlorosulfonic acid to generate the sulfonic acid in situ, which is then reacted with thionyl chloride to yield the sulfonyl chloride. google.com This two-step, one-pot procedure provides an efficient route from the parent hydrocarbon to the sulfonyl chloride. google.comgoogle.com

Table 2: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

ReagentTypical ConditionsReference
Thionyl chloride (SOCl₂) Often with catalytic DMF
Phosphorus pentachloride (PCl₅) Typically neat or in an inert solvent google.com
Chlorosulfonic acid (ClSO₃H) / Thionyl chloride (SOCl₂) Sequential one-pot reaction google.com

These synthetic strategies starting from sulfonates or sulfonic acids are fundamental in providing access to this compound and its analogues for further use in organic synthesis.

Electrophilic Nature and Nucleophilic Attack

This compound (C₃H₅ClO₂S) is a bifunctional molecule containing both a reactive sulfonyl chloride group and a carbon-carbon double bond. The core of its electrophilic nature resides at the sulfur atom of the sulfonyl chloride (-SO₂Cl) moiety. fiveable.mepearson.com This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which strongly withdraw electron density. pearson.com This polarization creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center susceptible to attack by a wide range of nucleophiles. fiveable.memolport.com

Types of Chemical Transformations

The this compound molecule has two primary sites that can undergo oxidation: the carbon-carbon double bond and the sulfonyl chloride group itself.

Oxidation of the Alkene : The double bond in the propene chain is susceptible to various oxidation reactions common to alkenes. For instance, epoxidation using a peroxy acid (like m-CPBA) would be expected to form an epoxide. Research has shown that related alkenesulfonyl chlorides can be epoxidized to provide epoxides, which can then undergo further reactions like dehydrochlorination. researchgate.net Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would likely yield a diol.

Oxidation of the Sulfonyl Chloride : The sulfonyl chloride group is already in a high oxidation state (+6 for sulfur). However, under harsh oxidative conditions, it can be hydrolyzed to the corresponding sulfonic acid (prop-1-ene-1-sulfonic acid). This is technically a hydrolysis reaction but involves the formal oxidation of the sulfur center if considering the entire reaction sequence starting from a lower oxidation state like a thiol.

Reduction of this compound can also target either the sulfonyl chloride group or the alkene double bond.

Reduction of the Sulfonyl Chloride Group : The sulfonyl chloride functional group can be reduced to lower sulfur oxidation states. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc and acid can reduce sulfonyl chlorides to the corresponding thiols (prop-1-ene-1-thiol). taylorfrancis.com This transformation is a valuable method for synthesizing thiols from more readily available sulfonyl chlorides. google.com Milder reducing conditions or specific catalysts can sometimes lead to the formation of disulfides as intermediates or main products. taylorfrancis.comgoogle.com Catalytic hydrogenation using a palladium catalyst in the presence of a base is another documented method for reducing aryl sulfonyl chlorides to thiols. google.comgoogle.com Triphenylphosphine has also been reported as an effective reagent for the reduction of sulfonyl chlorides to thiols. organic-chemistry.orgresearchgate.net

Reduction of the Alkene : The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), which would yield propane-1-sulfonyl chloride. This reaction is a standard method for the saturation of alkenes.

Nucleophilic substitution at the electrophilic sulfur atom is the most common and synthetically useful transformation for this compound. fiveable.memolport.comcymitquimica.com

The reaction of this compound with primary or secondary amines is a cornerstone of its reactivity, yielding N-substituted sulfonamides. molport.com This reaction, often called sulfonylation, typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the hydrochloric acid (HCl) byproduct. molport.com

A specific application is the synthesis of (E)-N-(prop-1-en-1-ylsulfonyl)propiolamides. In this reaction, this compound is reacted with a propiolamide (B17871) in the presence of catalytic copper(I) iodide and triethylamine as a base. This demonstrates the utility of this compound as a building block for creating more complex sulfonamide structures. Similarly, reaction with ammonia (B1221849) will produce the parent prop-2-ene-1-sulfonamide.

Table 1: Representative Synthesis of Sulfonamides

Reactant 1Reactant 2Catalyst/BaseProduct
This compoundPropiolamideCopper(I) Iodide, Triethylamine(E)-N-(prop-1-en-1-ylsulfonyl)propiolamide
Prop-2-ene-1-sulfonyl chlorideAmmoniaTetrahydrofuran (solvent)Prop-2-ene-1-sulfonamide

When this compound is treated with an alcohol or a phenol, it undergoes a similar nucleophilic substitution reaction to form a sulfonate ester. molport.com This reaction is also typically carried out in the presence of a base like pyridine to scavenge the HCl produced. researchtrends.net

The resulting prop-1-ene-1-sulfonate esters are stable compounds that can serve as intermediates in further synthetic transformations. researchtrends.net For example, the reaction of a related compound, allyl sulfonyl chloride, with unsaturated alcohols in the presence of triethylamine at low temperatures has been used to prepare various sulfonate esters in high yields. semanticscholar.org These reactions highlight the role of sulfonyl chlorides as versatile reagents for converting alcohols into good leaving groups or for installing the sulfonate functional group into a molecule. researchtrends.net

Table 2: General Synthesis of Sulfonates

Reactant 1Reactant 2BaseProduct Type
This compoundAlcohol (R-OH)Pyridine or TriethylamineAlkyl prop-1-ene-1-sulfonate
This compoundPhenol (Ar-OH)Pyridine or TriethylamineAryl prop-1-ene-1-sulfonate researchtrends.net
Synthesis of Sulfonates

Conjugate Addition Reactions to the Alkene Moiety

The α,β-unsaturated nature of this compound makes it an excellent substrate for conjugate addition reactions, also known as Michael or 1,4-addition. libretexts.org In this pathway, a nucleophile attacks the β-carbon of the alkene, which is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This initial attack generates a resonance-stabilized enolate-like intermediate, which is subsequently protonated at the α-carbon to yield the final addition product. libretexts.org

This type of reactivity is characteristic of vinyl sulfonyl compounds. For instance, the related compound trans-1-propene-1-sulfonyl chloride undergoes a vinylogous substitution reaction with water in the presence of tertiary amines, which proceeds through an initial conjugate addition of the amine to the double bond. cdnsciencepub.com Similarly, prop-2-ene-1-sulfonyl fluoride (B91410), a constitutional isomer, readily participates in conjugate additions with various nucleophiles. smolecule.com A range of weak base nucleophiles are known to favor 1,4-addition with α,β-unsaturated systems. libretexts.org

Table 1: Nucleophiles Favoring Conjugate Addition

Nucleophile Class Specific Examples
Amines Primary (1°) and Secondary (2°) Amines
Thiols R-SH
Alcohols R-OH
Water H₂O
Cyanides CN⁻
Gilman Reagents R₂CuLi

This table is based on general reactivity patterns for α,β-unsaturated carbonyls, which are analogous to vinyl sulfonyl compounds. libretexts.org

Advanced Reaction Pathways and Mechanistic Insights

Radical-Mediated Reactions

This compound can participate in and be generated through radical-mediated pathways, leveraging the reactivity of the sulfonyl chloride group and the alkene.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. ed.ac.uk Sulfonyl chlorides are frequently used as precursors for sulfonyl radicals in these transformations. d-nb.info In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the reduction of a sulfonyl chloride, leading to the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical and a chloride anion. d-nb.infocmu.edu

This generated sulfonyl radical can then add to an alkene. d-nb.info For example, photoredox-catalyzed methods have been developed for the hydrosulfonylation of alkenes using sulfonyl chlorides as the sulfonyl radical source. d-nb.info In such a reaction, the sulfonyl radical derived from a compound like this compound would add across the double bond of another alkene substrate. The resulting carbon-centered radical is then trapped by a hydrogen atom donor to complete the hydrosulfonylation process. d-nb.info Copper-based photocatalysts have also been employed for the chlorosulfonylation of alkenes with sulfonyl chlorides. mdpi.com

The generation of sulfonyl radicals from sulfonyl chlorides is a well-established process in radical chemistry. magtech.com.cn Besides photoredox catalysis, transition metal catalysis is another common method to facilitate the homolysis of the S-Cl bond, producing a sulfonyl radical. cmu.edu The resulting electrophilic sulfonyl radical, in this case, the prop-1-ene-1-sulfonyl radical, can subsequently add to various unsaturated systems like alkenes and alkynes. cmu.edumagtech.com.cn

The stability of the generated sulfonyl radical is greater than that of many carbon-centered radicals, which influences the reaction pathways. cmu.edu The primary reactivity of the generated prop-1-ene-1-sulfonyl radical would be its addition to external olefins, initiating polymerization or difunctionalization reactions. cmu.edu This process is fundamental to atom-transfer radical addition (ATRA) reactions, which typically lead to vicinal difunctionalized products. d-nb.info

Photoredox-Catalyzed Radical Additions

Cycloaddition Reactions

The electron-deficient alkene component of this compound makes it a potential candidate for participation in cycloaddition reactions, where it can act as the dienophile or dipolarophile. In these reactions, the double bond reacts with a 1,3-dipole or a diene in a concerted or stepwise fashion to form a new cyclic structure.

A notable analogue, prop-1-ene-1,3-sultone, readily undergoes [3+2] cycloaddition reactions with nitrile oxides. researchgate.net This reaction proceeds with excellent regioselectivity to afford novel isoxazoline-fused bicyclic products in good yields. researchgate.net Nitrones have also been shown to undergo 1,3-dipolar cycloadditions with prop-1-ene-1,3-sultone. thieme-connect.com Given the similar electron-withdrawing nature of the sulfonyl group in both the sultone and the sulfonyl chloride, it is mechanistically plausible that this compound could participate in similar [3+2] cycloadditions with 1,3-dipoles. Additionally, [2+2] annulations between sulfonyl chlorides and alkenes have been reported as a general reaction class. magtech.com.cn

Table 2: Potential Cycloaddition Reactions

Reaction Type Reactant Partner Potential Product
[3+2] Cycloaddition Nitrile Oxide (R-C≡N⁺-O⁻) Isoxazoline derivative
[3+2] Cycloaddition Nitrone (R₂C=N⁺(R)-O⁻) Isoxazolidine derivative
[4+2] Diels-Alder Conjugated Diene Cyclohexene derivative

This table outlines potential reactions based on the known reactivity of analogous vinyl sulfonyl systems. researchgate.netthieme-connect.comcore.ac.uk

Vinylogous Nucleophilic Catalysis

Vinylogous nucleophilic catalysis is a significant reaction pathway for trans-prop-1-ene-1-sulfonyl chloride, particularly in its reactions with water in the presence of tertiary amines like pyridine and trimethylamine. researchgate.net This mechanism involves an initial vinylogous substitution reaction, where the amine attacks the terminal carbon of the double bond, leading to the formation of a cationic sulfene intermediate. researchgate.netresearchgate.net The formation of an alkenesulfonate anion through this pathway is a well-supported example of vinylogous nucleophilic catalysis. researchgate.netresearchgate.net

In the presence of tertiary amines, the hydrolysis of trans-prop-1-ene-1-sulfonyl chloride proceeds primarily through a cationic sulfene intermediate. researchgate.netresearchgate.net This intermediate is formed via an initial vinylogous substitution reaction. researchgate.net The subsequent reaction with water can proceed in two ways: either by addition to form a betaine (B1666868) or by a further vinylogous substitution to yield the propenesulfonate anion. researchgate.netcdnsciencepub.com

The reaction of trans-prop-1-ene-1-sulfonyl chloride with pyridine in aqueous potassium chloride solution yields a mixture of the betaine (11, X=H) and the propenesulfonate salt (12, X=H). cdnsciencepub.com Specifically, the reaction produces 56% of the betaine and 44% of the propenesulfonate salt. cdnsciencepub.com The presence of a sulfene intermediate is supported by several pieces of evidence, including the lack of a significant kinetic solvent isotope effect in related reactions and product distribution patterns. cdnsciencepub.com For instance, the reaction of ethenesulfonyl chloride, a related compound, in D₂O results in monodeuteration of the betaine product while the ethenesulfonate (B8298466) anion remains undeuterated, which is consistent with a sulfene intermediate. cdnsciencepub.com

In alcoholysis, the reaction of trans-prop-1-ene-1-sulfonyl chloride with alcohols like methanol (B129727) and ethanol (B145695) in the presence of triethylamine gives both rearranged and unrearranged esters. cdnsciencepub.com The rearranged product is suggested to arise from a vinylsulfene intermediate. cdnsciencepub.com

The formation of the sulfene intermediate in the vinylogous nucleophilic catalysis of trans-prop-1-ene-1-sulfonyl chloride can occur through a two-step mechanism involving a zwitterionic intermediate or a concerted reaction. cdnsciencepub.com While the available evidence does not definitively distinguish between these two pathways for the initial formation of the sulfene, the subsequent reactions of the sulfene are thought to proceed through a zwitterionic intermediate that is common to both the betaine and alkenesulfonate products. cdnsciencepub.com

This zwitterionic intermediate is formed from the reaction of the cationic sulfene with water or an alcohol. researchgate.net The reaction pathway involving a zwitterionic intermediate is favored for the further reaction of the sulfene. cdnsciencepub.com

Sulfene Intermediates in Hydrolysis and Alcoholysis

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of various organic molecules, and alkenyl sulfonyl chlorides, including this compound, are no exception. These catalysts facilitate a range of transformations, including cross-coupling and cycloaddition reactions, by activating the C-S or C-Cl bonds. princeton.edu

Palladium catalysts have been effectively used in the desulfinylative C-C cross-coupling reactions of alk-2-ene-sulfonyl chlorides with Grignard reagents and enolates. epfl.ch For instance, palladium complexes can catalyze the reaction between sulfonyl chlorides and organometallic reagents, leading to the formation of new carbon-carbon bonds. epfl.ch The regioselectivity of these allylic arylations and alkylations can be controlled by the choice of the palladium catalyst. epfl.ch

In a related context, palladium-catalyzed reactions of allyl sulfones have been explored. While not directly involving this compound, these studies demonstrate the utility of palladium in activating similar functionalities. For example, phenyl vinyl sulfone can undergo a Heck-type reaction catalyzed by Pd(OAc)₂, where the sulfone acts as both the aryl donor and acceptor. rsc.org

Table 1: Palladium-Catalyzed Desulfinylative Cross-Coupling of Sulfonyl Chlorides with Grignard Reagents epfl.ch

Sulfonyl Chloride Grignard Reagent Catalyst Product Yield (%)
2-Methylprop-2-enesulfonyl chloride Phenylmagnesium chloride Pd[P(t-Bu)₃]₂ 2-Methyl-1-phenylprop-2-ene 85
(E)-But-2-enesulfonyl chloride o-Tolylmagnesium chloride Pd[P(t-Bu)₃]₂ (E)-1-(o-Tolyl)but-2-ene 92

Nickel catalysts have also proven effective in various transformations involving sulfonyl chlorides. An intriguing example is the substrate-controlled, nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes using sulfonyl chlorides and arylboronic acids. rsc.org This method allows for the synthesis of highly functionalized allenyl and dienyl sulfones in a single step. rsc.org

Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2-aryl allyl sulfones in water. nih.gov Although this specific study focused on (2-haloallyl)sulfones, it highlights the potential of nickel catalysis for forming C-C bonds with sulfone-containing substrates in an environmentally friendly manner. nih.gov The reaction exhibits high functional group tolerance and utilizes an abundant transition metal. nih.gov

Table 2: Nickel-Catalyzed Coupling of (2-Haloallyl)phosphonates/sulfones with Arylboronic Acids in Water nih.gov

Allylic Substrate Arylboronic Acid Catalyst System Product Yield (%)
Diethyl (2-bromoallyl)phosphonate Phenylboronic acid NiSO₄·6H₂O / Ligand Diethyl (2-phenylallyl)phosphonate 92
Palladium-Catalyzed Processes

Electrochemical Reactions

Information specifically on the electrochemical reactions of this compound is limited in the provided search results. However, related research on other unsaturated sulfonyl compounds suggests potential avenues for electrochemical transformations. For example, electrochemical methods have been developed for the radical fluorosulfonylation of allyl bromides, indicating that radical-based transformations of similar structures are feasible. researchgate.net While not a direct electrochemical reaction of this compound, this points to the possibility of using electrochemical methods to generate reactive intermediates from related sulfonyl compounds for further functionalization.

Applications of Prop 1 Ene 1 Sulfonyl Chloride in Complex Organic Synthesis

Construction of Sulfonyl-Containing Organic Scaffolds

The introduction of a sulfonyl group into organic molecules is a critical step in developing new chemical entities with desired properties. Prop-1-ene-1-sulfonyl chloride is an effective agent for this purpose, enabling the synthesis of various sulfur-containing heterocyclic and acyclic structures. The electrophilic nature of the sulfonyl chloride functional group facilitates reactions with a wide range of nucleophiles, leading to the formation of stable sulfonamides, sulfonates, and other sulfonyl derivatives.

Synthesis of Allylic Sulfones

Allylic sulfones are a significant class of compounds in organic synthesis, often used as intermediates due to the versatile reactivity of their alkene and sulfonyl functional groups. While this compound is a precursor to vinyl sulfones, a related and isomeric class of compounds, the broader context of synthesizing sulfonyl-containing alkenes is relevant. semanticscholar.orgorganic-chemistry.org Vinyl sulfones are valuable building blocks for stereoselective conjugate additions, cycloadditions, and epoxidations. semanticscholar.org

The synthesis of allylic sulfones is often achieved through the hydrosulfonylation of 1,3-dienes with sulfinic acids or the reaction of allylic alcohols. For instance, the reaction of various sulfinic acids with allylic alcohols can produce allylic sulfones with high yields and selectivity under mild, aqueous conditions. While not a direct application of this compound, these methods highlight the synthetic strategies employed to create sulfonyl-containing scaffolds.

A general method for vinyl sulfone synthesis involves the reaction of sulfonyl chlorides with terminal alkynes, catalyzed by silver(I), which proceeds via a proposed free radical mechanism to yield (E)-vinyl sulfones stereoselectively. sioc-journal.cn Another approach is the copper-catalyzed addition of sulfonyl chlorides to acetylenes, which can yield (Z)-β-chlorovinyl sulfones with high selectivity. researchgate.net

ReactantsCatalyst/ConditionsProductYield
Terminal Arylacetylenes + Sulfonyl ChloridesSilver(I) catalyst(E)-Vinyl Sulfones47-72% sioc-journal.cn
Acetylenes + Sulfonyl ChloridesCuCl, Me2S, Toluene(Z)-β-Chlorovinyl SulfonesModerate to Excellent researchgate.net

Formation of Dihydroquinazolinone Analogs

Dihydroquinazolinones are core structures in numerous biologically active compounds, including anti-HIV agents. rsc.org The synthesis of analogs of this scaffold can involve the use of sulfonyl chlorides to introduce sulfonyl functionalities, which can modulate the pharmacological properties of the final molecule. smolecule.com

A general strategy for synthesizing N-substituted dihydroquinazolinone derivatives involves the reaction of a suitable precursor with a sulfonyl chloride. nih.govresearchgate.net For example, a resin-bound amino acid amide can be reacted with a sulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov This introduces a sulfonamide linkage, which is a key structural motif in many pharmaceuticals. While specific examples detailing the use of this compound are not prevalent, its reactivity profile as an electrophilic sulfonyl chloride makes it a suitable candidate for such synthetic schemes. The reaction would involve the nucleophilic attack of an amine group on the quinazolinone precursor onto the electrophilic sulfur atom of this compound.

Derivatization for Specialized Chemical Entities

The process of derivatization is crucial for modifying the properties of molecules to suit specific applications. This compound is utilized in the derivatization of both synthetic polymers and natural biomolecules to create specialized chemical entities with enhanced or novel functions.

Preparation of Sulfonated Polymers

The vinyl group in this compound and its derivatives makes it a suitable monomer for polymerization reactions. Vinyl sulfonyl compounds can undergo radical polymerization to produce polymers with pendant sulfonyl groups. oup.com These reactive sites along the polymer backbone can be further modified, allowing for the creation of functional materials. For example, vinyl sulfonyl (β-chloroethyl)amide, prepared from vinyl sulfonyl chloride, has been shown to undergo radical polymerization. oup.com

Nitroxide-mediated polymerization (NMP) has been successfully used for the controlled polymerization of various vinyl monomers bearing sulfonyl groups, yielding polymers with low dispersity. rsc.org The polymerization of this compound would similarly yield a polymer with reactive sulfonyl chloride moieties. These can be subsequently reacted with various nucleophiles to introduce a wide range of functional groups, leading to materials with tailored properties for applications in areas like ion exchange or as reactive fibers. The polymerization of purified vinyl sulfonic acid derivatives is typically conducted in the absence of oxygen to prevent discoloration and yield clear, colorless polymers. google.com Thiol-Michael polymerization is another pathway, used to create vinyl sulfonamide-based thermosetting composites that are free from hydrolytically susceptible ester groups. nih.gov

Modification of Biomolecules

This compound is employed in the modification of biomolecules such as proteins and peptides. This derivatization can enhance pharmacological properties like solubility, stability, and bioactivity. The electrophilic sulfonyl chloride group reacts with nucleophilic side chains of amino acids, such as the primary amine of lysine (B10760008) or the thiol group of cysteine. google.com This reaction forms stable covalent bonds, specifically sulfonamides with lysine residues.

This covalent modification strategy is a powerful tool in chemical biology and drug discovery. By attaching the prop-1-ene-1-sulfonyl moiety, researchers can introduce a reactive handle (the vinyl group) for further "click" chemistry reactions or directly modulate the function of the target protein. nih.gov This approach has been used to develop covalent inhibitors and chemical probes for studying biological systems. google.com

Utility in Stereoselective Synthesis

The geometry of the alkene in this compound, which exists as (E) and (Z) isomers, makes it a useful reagent in stereoselective synthesis. The predefined stereochemistry of the vinyl sulfone precursor can be transferred to the product in subsequent reactions.

Vinyl sulfones are excellent Michael acceptors and participate in highly stereoselective conjugate additions. semanticscholar.org Furthermore, the addition of sulfonyl chlorides to alkynes can be controlled to produce either (E) or (Z) vinyl sulfones with high stereoselectivity, depending on the catalytic system used. sioc-journal.cnresearchgate.net For instance, silver-catalyzed reactions of sulfonyl chlorides with terminal arylacetylenes yield (E)-vinyl sulfones, while certain copper-catalyzed systems afford (Z)-isomers. sioc-journal.cnresearchgate.net The ability to generate vinyl sulfones with specific and high stereoselectivity is crucial as this geometry dictates the stereochemical outcome of subsequent transformations, making them valuable intermediates in the synthesis of complex, stereochemically-defined molecules. semanticscholar.orgresearchgate.net

Reaction TypeReagentsCatalyst/ConditionsProduct Stereochemistry
Addition to AlkynesTerminal Arylacetylenes + Sulfonyl ChloridesSilver(I) catalystE-selective sioc-journal.cn
Addition to AlkynesAcetylenes + Sulfonyl ChloridesCuCl / Me2SZ-selective researchgate.net
Sulfonylation of AlkenesStyrenes + Sulfonyl RadicalsVisible-light irradiationE-selective researchgate.net

Ring-Closing Metathesis Strategies involving Alkenyl Sulfonyl Chlorides

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, and it has been successfully applied to the synthesis of unsaturated cyclic sulfones, known as sultones. thieme-connect.comthieme-connect.de The general strategy involves the preparation of a diene-containing sulfonate ester, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex, such as a Grubbs catalyst. harvard.eduorganic-chemistry.org

The key precursor, a diene sulfonate, can be synthesized by reacting an alkenyl sulfonyl chloride, such as this compound or its isomer, with an alkenol (an alcohol containing a carbon-carbon double bond). semanticscholar.orgsci-hub.ru For instance, reacting an appropriate alkenol with an alkenyl sulfonyl chloride in the presence of a base like triethylamine (B128534) yields the necessary diene substrate for RCM. semanticscholar.orgsci-hub.ru

While direct examples using this compound are not extensively documented, the closely related vinylsulfonyl chloride and allylsulfonyl chloride have been used to create a variety of unsaturated sulfonates that are then cyclized to form five-, six-, and seven-membered sultones in high yields. semanticscholar.orgthieme-connect.de The reaction is typically performed in a solvent like dichloromethane or benzene (B151609) at reflux temperature, with portion-wise addition of a second-generation Grubbs catalyst. semanticscholar.orgthieme-connect.de This approach demonstrates the compatibility of the sulfonate group with RCM catalysts and provides a viable pathway to cyclic sulfonamides and sultones. thieme-connect.com

Table 1: Examples of Ring-Closing Metathesis for the Synthesis of Unsaturated Sultones This table presents data from reactions using analogs like vinylsulfonyl chloride and allylsulfonyl chloride to illustrate the general RCM strategy.

Substrate (Unsaturated Sulfonate) Catalyst (mol%) Solvent Product (Unsaturated Sultone) Yield (%) Reference
But-3-enyl prop-2-ene-1-sulfonate Grubbs II (portion-wise) Dichloromethane 5,6-Dihydro-2H-thiopyran-2-one 1,1-dioxide 92% semanticscholar.org
Pent-4-enyl prop-2-ene-1-sulfonate Grubbs II (portion-wise) Dichloromethane 6,7-Dihydro-5H-thiepin-2-one 1,1-dioxide 90% semanticscholar.org
2-Allylphenyl ethenesulfonate (B8298466) Grubbs II Dichloromethane Dibenzo[c,e] semanticscholar.orgCurrent time information in Bangalore, IN.oxathiine 6,6-dioxide derivative 90% semanticscholar.org
Various primary unsaturated sulfonates Grubbs I or II Benzene 5-, 6-, and 7-membered sultones 40-90% sci-hub.ru

Cyclopropanation Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group. This characteristic makes it a potential substrate for cyclopropanation reactions, particularly those that proceed via nucleophilic attack. However, direct cyclopropanation of this compound itself is not well-documented. Research has instead focused on the cyclopropanation of unsaturated sultones, which are the products of the RCM reactions described previously. semanticscholar.orgtu-dresden.de

Two primary methods for cyclopropanation have been explored with these related systems:

Simmons-Smith Reaction : This classic method typically uses a zinc carbenoid (e.g., from diethylzinc (B1219324) and diiodomethane). However, attempts to cyclopropanate unsaturated allylic sultones using Simmons-Smith conditions were reported to be unsuccessful, with no formation of the desired cyclopropyl (B3062369) adduct. semanticscholar.orgtu-dresden.de This outcome is often observed with highly electron-deficient alkenes, which are poor substrates for the electrophilic zinc carbenoid reagent. thieme-connect.comnih.gov

Transition Metal-Catalyzed Cyclopropanation : A more successful approach involves the use of transition metal catalysts, such as rhodium(II) acetate (B1210297) or palladium(II) acetate, with ethyl diazoacetate as the carbene source. semanticscholar.orgresearchgate.net This method was used to achieve the cyclopropanation of unsaturated sultones. The reaction involves the catalyzed transfer of a CH-CO2Et group to the double bond. semanticscholar.org Research showed that rhodium(II) acetate dimer provided better yields than palladium(II) acetate. semanticscholar.orgtu-dresden.de Even so, the yields were modest, and the reaction was sensitive to the substrate's structure, with vinyl sultones showing very low reactivity compared to allylic sultones. semanticscholar.org

These findings suggest that while this compound is a potential candidate for cyclopropanation due to its activated double bond, the reaction conditions would need to be carefully optimized, likely favoring methods that involve nucleophilic carbene equivalents or specific transition-metal catalysts effective for electron-poor alkenes. thieme-connect.comnih.govnih.gov

Table 2: Transition Metal-Catalyzed Cyclopropanation of Unsaturated Sultones This table summarizes research findings on the cyclopropanation of unsaturated sultones, which are downstream products related to this compound.

Substrate (Unsaturated Sultone) Carbene Source Catalyst (mol%) Solvent Product Yield (%) Reference
Allylic Sultone (6-membered ring) Ethyl diazoacetate Rhodium(II) acetate dimer (1%) Dichloromethane Bicyclic cyclopropyl sultone 33% semanticscholar.org
Allylic Sultone (7-membered ring) Ethyl diazoacetate Rhodium(II) acetate dimer (1%) Dichloromethane Bicyclic cyclopropyl sultone 37% semanticscholar.orgresearchgate.net
Allylic Sultone (7-membered ring) Ethyl diazoacetate Palladium(II) acetate (2%) Dichloromethane Bicyclic cyclopropyl sultone 17% semanticscholar.orgresearchgate.net
Vinylic Sultone (7-membered ring) Ethyl diazoacetate Rhodium(II) acetate dimer (1%) Dichloromethane Bicyclic cyclopropyl sultone 10% semanticscholar.orgamanote.com
Vinylic Sultone (7-membered ring) Ethyl diazoacetate Palladium(II) acetate Dichloromethane No Reaction 0% semanticscholar.org

Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For prop-1-ene-1-sulfonyl chloride and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. cas.cnrsc.org

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound, the vinyl protons are of particular interest, with chemical shifts typically observed in the range of δ 5.8–6.2 ppm.

For the related compound, (E)-(3-(trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.46−7.41 (m, 3H), 7.40−7.31 (m, 2H), 6.82 (d, J = 15.8 Hz, 1H), 6.15 (dt, J = 15.5, 7.6 Hz, 1H), and 4.15 (d, J = 7.6 Hz, 2H). cas.cn Another related structure, (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, displays proton signals at δ 7.50−7.28 (m, 5H), 6.80 (d, J = 15.8 Hz, 1H), 6.21 (t, J = 52.3 Hz, 1H), 6.20−6.12 (m, 1H), and 4.06 (dd, J = 7.7, 1.3 Hz, 2H). cas.cn

Table 1: ¹H NMR Data for this compound and Related Compounds

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
(E)-(3-(Trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzeneCDCl₃7.46−7.41 (m, 3H), 7.40−7.31 (m, 2H), 6.82 (d, J = 15.8 Hz, 1H), 6.15 (dt, J = 15.5, 7.6 Hz, 1H), 4.15 (d, J = 7.6 Hz, 2H) cas.cn
(E)-(3-((Difluoromethyl)sulfonyl)prop-1-en-1-yl)benzeneCDCl₃7.50−7.28 (m, 5H), 6.80 (d, J = 15.8 Hz, 1H), 6.21 (t, J = 52.3 Hz, 1H), 6.20−6.12 (m, 1H), 4.06 (dd, J = 7.7, 1.3 Hz, 2H) cas.cn
(E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluoride (B91410)CDCl₃7.39 (d, J = 8.1 Hz, 2H), 7.30 (d, J = 7.9 Hz, 2H), 5.38 (s, 1H), 2.44 (s, 3H), 2.41 (s, 3H) rsc.org
(E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluorideCDCl₃7.41 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 5.44 (s, 1H), 3.87 (s, 3H), 2.45 (s, 3H) rsc.org
(E)-2-((3-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluorideCDCl₃7.53 (dd, J₁ = 9.2, J₂ = 1.6 Hz, 2H), 7.50 – 7.39 (m, 2H), 5.52 (s, 1H), 2.48 (s, 3H) rsc.org

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. For this compound, the carbon attached to the sulfonyl chloride group is of diagnostic importance.

In the case of (E)-(3-(trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, the ¹³C NMR spectrum in CDCl₃ reveals signals at δ 141.7, 135.0, 129.3, 128.9, 127.0, 119.7 (q, J = 328.5 Hz), 110.2, and 54.5. cas.cn For (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, the corresponding signals are observed at δ 141.0, 135.2, 129.1, 128.8, 126.9, 114.9 (t, J = 286.5 Hz), 111.1, and 53.0. cas.cn

Table 2: ¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm)
(E)-(3-(Trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzeneCDCl₃141.7, 135.0, 129.3, 128.9, 127.0, 119.7 (q, J = 328.5 Hz), 110.2, 54.5 cas.cn
(E)-(3-((Difluoromethyl)sulfonyl)prop-1-en-1-yl)benzeneCDCl₃141.0, 135.2, 129.1, 128.8, 126.9, 114.9 (t, J = 286.5 Hz), 111.1, 53.0 cas.cn
(E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluorideCDCl₃167.3, 142.4, 134.1, 131.2, 123.6, 109.8 (d, J = 25.5 Hz), 21.5, 19.9 rsc.org
(E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluorideCDCl₃168.3 (d, J = 1.7 Hz), 162.1, 137.2, 117.9, 116.2, 109.5 (d, J = 25.4 Hz), 55.7, 19.8 rsc.org
(E)-2-((3-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluorideCDCl₃165.7 (d, J = 1.9 Hz), 136.3, 135.3, 133.8, 131.7, 131.7, 129.1, 110.8 (d, J = 26.2 Hz), 20.0 rsc.org

¹⁹F NMR spectroscopy is a valuable technique for the characterization of organofluorine compounds. For fluorinated derivatives of this compound, ¹⁹F NMR provides direct evidence for the presence and electronic environment of fluorine atoms. For example, in (E)-(3-(trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzene, a singlet is observed at δ -76.25 (s, 3F) in CDCl₃. cas.cn Similarly, (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene shows a doublet at δ -122.88 (d, J = 52.4 Hz, 2F). cas.cn

Table 3: ¹⁹F NMR Data for Fluorinated Prop-1-ene-1-sulfonyl Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
(E)-(3-(Trifluoromethyl)sulfonyl)prop-1-en-1-yl)benzeneCDCl₃-76.25 (s, 3F) cas.cn
(E)-(3-((Difluoromethyl)sulfonyl)prop-1-en-1-yl)benzeneCDCl₃-122.88 (d, J = 52.4 Hz, 2F) cas.cn
(E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluorideCDCl₃67.7 (s, 1F) rsc.org
(E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluorideCDCl₃67.5 (s, 1F) rsc.org
(E)-2-((3-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluorideCDCl₃67.5 (s, 1F) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For instance, the HRMS (FI) of (E)-(3-((difluoromethyl)sulfonyl)prop-1-en-1-yl)benzene calculated for C₁₀H₁₀F₂O₂S [M]⁺ is 232.0364, with a found value of 232.0370. cas.cn This level of accuracy is crucial for confirming the identity of newly synthesized compounds. The involvement of sulfonyl radicals in certain reactions can also be confirmed by detecting specific adducts using HRMS. acs.org

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analysis of this compound and its reaction products. Both gas and liquid chromatography are utilized, often in conjunction with mass spectrometry for detection and identification.

Given the reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, analytical methods may require specific conditions. tandfonline.com For instance, reversed-phase high-performance liquid chromatography (HPLC) methods have been developed for para-substituted benzenesulfonyl chlorides using subambient column temperatures to minimize degradation during analysis. tandfonline.com Derivatization with reagents like pyridine-3-sulfonyl chloride can be used to enhance the sensitivity of detection in LC-MS analysis. nih.gov

Gas chromatography (GC) is another common technique for the analysis of sulfonyl chlorides. nih.govrsc.org However, the thermal lability of some sulfonyl chlorides can be a challenge, sometimes necessitating their conversion to more stable derivatives, such as sulfonamides, prior to GC analysis. nih.gov Column chromatography on silica (B1680970) gel is a standard method for the purification of reaction products. cas.cnrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of sulfonyl chlorides. Given their reactivity, particularly towards water which leads to hydrolysis into the corresponding sulfonic acids, HPLC methods often require specific conditions to ensure accurate analysis. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

For the analysis of sulfonyl chlorides, C18 (octadecylsilica) columns are frequently the stationary phase of choice due to their hydrophobicity, which allows for effective separation of the relatively nonpolar sulfonyl chloride from its more polar hydrolysis byproducts. tandfonline.comresearchgate.net To minimize on-column hydrolysis during the analysis, several strategies can be implemented. One common approach is to operate the column at subambient temperatures. tandfonline.com For instance, cooling the column to around 6°C can significantly slow down the hydrolysis rate of the sulfonyl chloride. tandfonline.com

The mobile phase composition is critical for achieving good separation and peak shape. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified to suppress the ionization of sulfonic acid byproducts and improve peak symmetry. tandfonline.comresearchgate.net The use of acetonitrile is often preferred to further reduce the potential for on-column hydrolysis of the analyte. tandfonline.com Additives like phosphoric acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are common. tandfonline.com Detection is typically carried out using a UV detector, as the sulfonyl chloride functional group and the conjugated double bond in this compound provide sufficient chromophores for UV absorption. tandfonline.com

A representative HPLC method suitable for the analysis of this compound and the separation of its potential impurities, such as the corresponding sulfonic acid, is detailed in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column C18, 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 60% B to 90% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 6°C
Detector UV at 220 nm
Injection Volume 10 µL

| Expected Retention Time | ~19 min (for a similar sulfonyl chloride) tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com These advantages make UPLC an attractive method for the analysis of complex samples or for high-throughput screening.

The principles of separation in UPLC are similar to HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. For sulfonyl chlorides, a reversed-phase UPLC method would provide rapid and efficient separation. A Waters ACQUITY UPLC HSS T3 column, which is designed to provide balanced retention for polar and nonpolar compounds, is a suitable choice. mdpi.com

The mobile phase for UPLC analysis of sulfonyl chlorides would typically consist of an aqueous component with additives like formic acid and ammonium (B1175870) formate, and an organic solvent like acetonitrile. mdpi.com The use of formic acid helps to control the pH and ensure good peak shapes, while also being compatible with mass spectrometry (MS) detection. UPLC systems are frequently coupled with tandem mass spectrometers (UPLC-MS/MS), which provides an additional layer of specificity and sensitivity, allowing for confident identification and quantification of the target compound and related impurities. mdpi.com The column temperature is often elevated (e.g., 40°C) to reduce system backpressure and improve peak efficiency. mdpi.com

The following table outlines a potential UPLC method for the high-resolution analysis of this compound.

Table 2: Representative UPLC Parameters for this compound Analysis

Parameter Condition
Instrument Ultra-Performance Liquid Chromatography System
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 100 mm x 2.1 mm
Mobile Phase A 0.1% Formic Acid and 1 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 2% B held for 1 min, then to 98% B over 11 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector UV-Vis or Tandem Mass Spectrometer (MS/MS)

| Injection Volume | 2 µL |

Computational Chemistry and Theoretical Studies on Prop 1 Ene 1 Sulfonyl Chloride

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving prop-1-ene-1-sulfonyl chloride, thereby elucidating the most probable reaction pathways. For sulfonyl chlorides, a key area of investigation is their reaction with nucleophiles. Theoretical studies on analogous compounds, such as methanesulfonyl chloride, indicate that nucleophilic substitution at the sulfur atom can proceed through a concerted SN2-like mechanism. acs.org This pathway involves a trigonal-bipyramidal transition state.

In the context of this compound, the presence of the vinyl group introduces additional complexity. The double bond can influence the stability of transition states and may offer alternative reaction pathways, such as addition-elimination reactions. Density Functional Theory (DFT) is a commonly employed method for these calculations, often with basis sets like 6-311+G(d,p), to accurately model the electronic structure and energetics of the reacting species. researchgate.net

The table below summarizes typical computational approaches used to study reaction pathways of sulfonyl chlorides.

Computational MethodBasis SetFocus of StudyKey Findings
Density Functional Theory (DFT)6-311+G(d,p)Nucleophilic substitutionIdentification of transition state geometries and reaction barriers. researchgate.net
Møller-Plesset Perturbation Theory (MP2)6-31G*Hydrolysis mechanismsElucidation of solvent-assisted reaction pathways. acs.org
Semi-empirical Methods (e.g., PM3)-Gas-phase and clustered hydrolysisTwo-step exothermic process via a pentacoordinate intermediate. researchgate.net

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

For vinyl compounds, the HOMO is typically associated with the π-system of the C=C double bond, making it susceptible to electrophilic attack. ijpsr.com Conversely, the LUMO is often distributed over the π* antibonding orbital. In this compound, the strongly electron-withdrawing sulfonyl chloride group significantly influences the electronic properties of the vinyl moiety. This group lowers the energy of the LUMO and polarizes the molecule, making the β-carbon of the vinyl group a likely site for nucleophilic attack (a Michael-type addition).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. orgchemres.org DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. ijpsr.com

The following table presents a conceptual summary of FMO analysis for predicting reactivity in vinyl sulfonyl systems.

Molecular OrbitalTypical LocationPredicted Reactivity
HOMOπ orbital of the C=C bondSite for electrophilic attack. ijpsr.com
LUMOπ* orbital of the C=C bond, influenced by the SO₂Cl groupSite for nucleophilic attack, particularly at the β-carbon.

The electrophilicity of the sulfur atom in the sulfonyl chloride group also makes it a prime target for nucleophilic attack. Computational analysis of the molecular electrostatic potential (MEP) can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the electrophilic nature of both the sulfur atom and the β-carbon. ijpsr.com

Thermodynamic and Kinetic Modeling of Reactions

Thermodynamic and kinetic modeling, based on computational data, allows for a quantitative understanding of the reactions of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the key thermodynamic and kinetic parameters that govern a reaction.

Thermodynamic Control vs. Kinetic Control:

In reactions with multiple possible products, computational modeling can predict whether the reaction is under thermodynamic or kinetic control. orgchemres.org

Kinetic product: The product that is formed fastest, via the lowest activation energy pathway.

For example, in the addition of a nucleophile to this compound, there could be competition between direct substitution at the sulfur atom and conjugate addition to the vinyl group. Thermodynamic and kinetic modeling can reveal which pathway is favored under specific reaction conditions.

Calculating Reaction Energetics:

Quantum chemical methods are used to compute the following key parameters:

Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. This is calculated as the energy difference between the transition state and the reactants.

Reaction Enthalpy (ΔH): The change in heat content during a reaction. An exothermic reaction has a negative ΔH, while an endothermic reaction has a positive ΔH.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

These parameters are crucial for constructing reaction energy profiles, which visually represent the energy changes along a reaction coordinate. The table below outlines the significance of these computed parameters.

ParameterCalculation BasisSignificance
Activation Energy (ΔE‡)Energy(Transition State) - Energy(Reactants)Determines the reaction rate (kinetics).
Reaction Enthalpy (ΔH)Enthalpy(Products) - Enthalpy(Reactants)Indicates if a reaction releases or absorbs heat.
Gibbs Free Energy (ΔG)ΔH - TΔSPredicts the spontaneity of a reaction (thermodynamics).

Studies on the hydrolysis of related sulfonyl chlorides have shown that computational modeling can accurately predict reaction rates and the influence of solvent effects. researchgate.netnih.gov For this compound, such modeling would be invaluable for understanding its stability, reactivity, and the mechanisms of its various transformations.

Derivatives and Analogues of Prop 1 Ene 1 Sulfonyl Chloride in Advanced Synthesis

Alkyl- and Aryl-Substituted Alkenyl Sulfonyl Chlorides

The introduction of alkyl or aryl groups onto the alkenyl framework of sulfonyl chlorides significantly influences their reactivity and physical properties. These substituents can alter the electron density of the double bond and the sulfonyl group, thereby modulating their behavior in chemical reactions.

One notable example is 2-methylprop-2-ene-1-sulfonyl chloride. cymitquimica.com This compound features a methyl group on the second carbon of the propene chain. It is typically a colorless to pale yellow liquid and is recognized for its utility in organic synthesis, particularly for creating sulfonamides and other sulfonyl derivatives. cymitquimica.com The sulfonyl chloride group in this molecule is prone to nucleophilic substitution reactions. cymitquimica.com

Another related compound is prop-2-ene-1-sulfonyl chloride, also known as allylsulfonyl chloride. cymitquimica.com While an isomer of prop-1-ene-1-sulfonyl chloride, its reactivity profile is distinct. As a sulfonating agent, it is valuable in the synthesis of various organic compounds, including sulfonamides. cymitquimica.com Its high reactivity towards nucleophiles allows it to participate in both substitution and addition reactions. cymitquimica.com

The table below summarizes the properties of these representative substituted alkenyl sulfonyl chlorides.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
(1E)-prop-1-ene-1-sulfonyl chloride98821-29-5C₃H₅ClO₂S140.59The trans-isomer of this compound. aaronchem.comsigmaaldrich.com
(Z)-prop-1-ene-1-sulfonyl chloride29775-08-4C₃H₅ClO₂S140.59The cis-isomer of this compound. bldpharm.com
prop-2-ene-1-sulfonyl chloride14418-84-9C₃H₅ClO₂S140.59Also known as allylsulfonyl chloride; used as a sulfonating agent. cymitquimica.comalfa-chemistry.com
2-Methylprop-2-ene-1-sulfonyl chloride14568-34-4C₄H₇ClO₂S154.62A methyl-substituted derivative used in the synthesis of sulfonyl compounds. cymitquimica.com

Related Sulfonyl Halides

The nature of the halogen atom in the sulfonyl halide group plays a pivotal role in the compound's reactivity. While sulfonyl chlorides are the most common, their fluoride (B91410), bromide, and iodide counterparts offer different synthetic advantages.

Alkenyl Sulfonyl Fluorides

Alkenyl sulfonyl fluorides are analogues of this compound where the chlorine atom is replaced by fluorine. This substitution generally leads to increased thermal stability and modified reactivity. While specific research on prop-1-ene-1-sulfonyl fluoride is not extensively detailed in the provided context, the broader class of sulfonyl fluorides is known for its distinct chemical behavior. They are often less susceptible to hydrolysis than the corresponding chlorides and can exhibit unique reactivity in processes like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

Sultones and Other Cyclic Sulfur Derivatives

The intramolecular reactions of alkenyl sulfonyl halides or their derivatives can lead to the formation of cyclic sulfur compounds, with sultones being a prominent example. Sultones are cyclic sulfonic acid esters and are valuable intermediates in organic synthesis.

Prop-1-ene-1,3-sultone (PES) and its Derivatives

Prop-1-ene-1,3-sultone (PES) is a significant cyclic derivative that can be conceptually derived from precursors related to this compound. A method for producing high-purity 1,3-prop-1-ene sultone has been developed, highlighting its importance. google.com This process is noted for being industrially scalable, economical, and safer than previous methods by avoiding complex and hazardous reaction steps. google.com The synthesis can be achieved without extensive purification, yielding a product suitable for applications such as an electrolyte additive in lithium-ion batteries. google.com

The synthesis of PES can involve the use of a 2-halo-1,3-propane sultone, such as 2-chloro-1,3-propane sultone or 2-bromo-1,3-propane sultone, as an intermediate. google.com The reaction is often carried out in a solvent like ethylene (B1197577) dichloride at temperatures ranging from 80 to 130 °C for 2 to 4 hours. google.com

Future Research Perspectives and Methodological Advancements

Development of More Sustainable Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. organic-chemistry.org A significant area of future research will be the development of greener and more sustainable synthetic pathways to prop-1-ene-1-sulfonyl chloride and its derivatives.

Current research has highlighted the use of reagents like N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea. organic-chemistry.org This method avoids the use of hazardous chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org Another approach involves the oxyhalogenation of thiols and disulfides using oxone and a halide source in water, offering a rapid and environmentally benign alternative. rsc.org

Future work will likely focus on:

Catalyst-Free and Solvent-Free Conditions: Expanding on methods that eliminate the need for metal catalysts and organic solvents, reducing waste and energy consumption. organic-chemistry.orgresearchgate.net

Renewable Starting Materials: Investigating the synthesis of this compound from bio-based precursors to lessen the reliance on petrochemical feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net

Sustainable ApproachKey FeaturesPotential Impact
N-Chlorosuccinimide (NCS) mediated chlorosulfonationAvoids chlorine gas; byproduct can be recycled. organic-chemistry.orgIncreased safety and reduced waste.
Oxone-based oxyhalogenation in waterUses water as a solvent; rapid reaction times. rsc.orgEnvironmentally friendly and efficient.
Catalyst-free synthesisSimplifies purification; reduces cost and metal contamination. organic-chemistry.orgresearchgate.netMore economical and sustainable processes.

Exploration of Novel Catalytic Systems

The reactivity of this compound can be precisely controlled and enhanced through the use of innovative catalytic systems. Future research will undoubtedly focus on discovering and optimizing new catalysts for reactions involving this compound.

Transition metal catalysis, particularly with copper and nickel, has been instrumental in developing new reactions for sulfonyl chlorides. sioc-journal.cnresearchgate.net For instance, copper(I) chloride, in conjunction with iodine, has been shown to effectively catalyze the synthesis of vinyl sulfones from terminal olefins and sulfonyl chloride derivatives. researchgate.net Furthermore, copper-catalyzed enantioselective reactions are emerging for the synthesis of chiral molecules. chemrxiv.orgacs.org

Future directions in this area include:

Photoredox Catalysis: Utilizing visible light to drive reactions under mild conditions, offering a sustainable alternative to traditional thermal methods. nih.govoup.com This approach has been used to generate sulfonyl radicals from sulfonyl chlorides for addition to alkenes. rsc.org

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules. frontiersin.orgnih.gov

Dual Catalysis Systems: Combining different types of catalysts, such as a photoredox catalyst and a transition metal catalyst, to enable novel and complex transformations.

Catalytic SystemReaction TypeAdvantages
Copper(I)/IodineVinyl sulfone synthesis researchgate.netHigh yields and efficiency. researchgate.net
Chiral N,N,N-Ligand Copper(I)Enantioselective chlorine atom transfer chemrxiv.orgacs.orgAccess to axially chiral vinyl chlorides. chemrxiv.orgacs.org
Visible-Light Photoredox CatalysisRadical sulfonylation nih.govrsc.orgMild reaction conditions and sustainable energy source. nih.gov
Chiral Nickel CatalysisEnantioselective radical addition rsc.orgAccess to α-C chiral sulfones. rsc.org

Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing reactions and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these transformations.

Studies have already begun to shed light on the mechanisms of reactions such as the hydrolysis of related sulfonyl chlorides, which can proceed through intermediates like β-sultones. researchgate.net The olefination of carbonyl compounds with sulfonyl halides has been shown by DFT calculations to proceed through a three-step mechanism involving aldol-type addition, cyclization, and fragmentation. tandfonline.comtandfonline.com Additionally, the role of radical intermediates in many reactions of sulfonyl chlorides is a key area of investigation. sioc-journal.cnmagtech.com.cn

Future mechanistic studies will likely focus on:

In-situ Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to observe reactive intermediates and transition states directly.

Computational Modeling (DFT): Employing density functional theory to calculate reaction pathways and predict the stereochemical outcomes of reactions. tandfonline.comtandfonline.com

Kinetics Studies: Measuring reaction rates to understand the factors that influence the speed and efficiency of transformations. mdpi.com

Expanding Synthetic Utility in Interdisciplinary Fields

The unique reactivity of this compound and its derivatives makes them valuable tools in a variety of scientific disciplines beyond traditional organic synthesis. Future research will focus on expanding their applications in these interdisciplinary areas.

The sulfonyl fluoride (B91410) group, which can be derived from sulfonyl chlorides, has become a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a powerful tool for connecting molecules in chemical biology and materials science. sigmaaldrich.comresearchgate.netnih.gov Derivatives of this compound have also shown potential in medicinal chemistry as intermediates for synthesizing biologically active compounds and in materials science for creating functional polymers. biosynth.comsmolecule.com For example, prop-1-ene-1,3-sultone, a related compound, has been investigated as an electrolyte additive in lithium-ion batteries. researchgate.net

Future applications are envisioned in:

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis conditions for Prop-1-ene-1-sulfonyl chloride, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves chlorination of sodium allylsulfonate using phosphorus oxychloride (POCl₃). Key parameters include:

  • Temperature : Maintain 120°C during reflux to ensure complete conversion .
  • Solvent Choice : Methylene chloride is effective for extraction, but post-reaction neutralization with sodium bicarbonate is critical to remove acidic byproducts .
  • Yield Optimization : Distilling excess POCl₃ post-reaction improves purity, while ice-water quenching minimizes decomposition.
    • Data Table :
ParameterOptimal ConditionYield Range
Reaction Temp.120°C70-85%
POCl₃ Molar Ratio3:1 (vs. sulfonate)
Extraction SolventCH₂Cl₂>90% recovery

Q. How can this compound be characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify vinyl proton (δ 5.8–6.2 ppm) and sulfonyl chloride group (δ 45–50 ppm for S=O) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: ~136.5 for [M-Cl]⁻).
  • Elemental Analysis : Validate Cl and S content (theoretical Cl: 20.9%, S: 18.8%).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorides .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles mandatory due to hydrolytic release of HCl .
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis to sulfonic acids .
  • Light Sensitivity : Amber glass containers reduce photolytic degradation of the sulfonyl chloride group.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic addition reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress with in-situ IR to track sulfonyl chloride consumption (S=O stretch at 1370 cm⁻¹).
  • DFT Modeling : Calculate electron density maps to predict regioselectivity in alkene additions (e.g., Markovnikov vs. anti-Markovnikov pathways) .
    • Data Contradiction Note : Conflicting reports exist on its reactivity with styrenes; solvent polarity (e.g., DMF vs. THF) may resolve discrepancies .

Q. How can conflicting data on this compound’s hydrolytic decomposition be resolved?

  • Methodological Answer :

  • pH-Dependent Studies : Use buffered solutions (pH 2–12) to isolate intermediates (e.g., sulfonic acids vs. sulfonate salts).
  • Isotopic Labeling : Track ³⁶Cl release via scintillation counting to quantify hydrolysis rates .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-UV/MS : Use C18 columns with 0.1% TFA in mobile phase to separate sulfonic acid byproducts (retention time: 8–10 min).
  • Limits of Detection (LOD) : Achieve 0.01% impurity detection via calibration with synthesized standards .

Q. Can computational models predict the compound’s compatibility with bioorthogonal chemistry applications?

  • Methodological Answer :

  • Docking Simulations : Screen for non-covalent interactions with biomolecular targets (e.g., thiol-containing proteins).
  • Solvent Accessibility Surface (SAS) Analysis : Assess steric hindrance of the sulfonyl chloride group .

Research Design Considerations

  • Contradiction Management : Replicate disputed experiments under controlled humidity and oxygen levels .
  • Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to align projects with academic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.